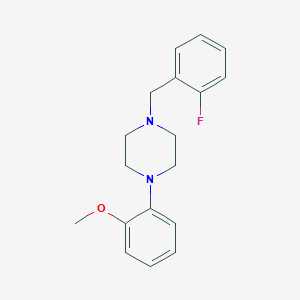![molecular formula C16H26N2O3S2 B5565591 N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)
N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide is a useful research compound. Its molecular formula is C16H26N2O3S2 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide is 358.13848504 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Supramolecular Structures
Research on related sulfonamide derivatives has explored their molecular and supramolecular structures. For example, studies on N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and its benzene- and toluene-substituted variants reveal insights into their molecular conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking. These structural characteristics are crucial for understanding the behavior of similar sulfonamide compounds in various applications (Jacobs, Chan, & O'Connor, 2013).
Biological Activity and Enzyme Inhibition
Sulfonamide derivatives, including those similar to the compound , have been studied for their potential as enzyme inhibitors. For instance, research on methanesulfonamide pyrimidine-substituted compounds has demonstrated their ability to inhibit the enzyme HMG-CoA reductase, a key target in cholesterol biosynthesis. These findings are relevant for understanding the potential biological applications of similar sulfonamides (Watanabe et al., 1997).
Chemical Reactions and Synthesis
Studies on N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have provided insights into chemical reactions involving similar compounds. These studies offer a better understanding of the synthesis processes and potential chemical transformations of sulfonamides, including rearrangements yielding pyrrolidin-3-ones (Králová et al., 2019).
Catalytic Activity
Sulfonamide compounds like NMS (nicotinum methane sulfonate), derived from similar chemical structures, have been investigated for their catalytic activities. These studies explore the use of such compounds as catalysts in chemical reactions, such as the synthesis of 2-amino-3-cyano pyridines, highlighting their potential utility in various synthetic applications (Tamaddon & Azadi, 2018).
properties
IUPAC Name |
N-[(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S2/c1-6-12-11(4)22-9-14(12)16(19)18-7-13(10(2)3)15(8-18)17-23(5,20)21/h9-10,13,15,17H,6-8H2,1-5H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAVEXHNAAPQKY-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC=C1C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)thio]-4H-1,3-benzothiazin-4-one](/img/structure/B5565513.png)

![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)
![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)


![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)

![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)
![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)
